SARS-CoV MPro-IN-1

Vue d'ensemble

Description

SARS-CoV MPro-IN-1, also known as the main protease (Mpro) of SARS-CoV-2, is a key enzyme of coronaviruses . It plays a pivotal role in mediating viral replication and transcription, making it an attractive drug target for SARS-CoV-2 .

Synthesis Analysis

The synthesis of SARS-CoV MPro-IN-1 involves a combination of structure-assisted drug design, virtual drug screening, and high-throughput screening . A mechanism-based inhibitor (N3) was identified by computer-aided drug design . More than 10,000 compounds were assayed as inhibitors of Mpro .Molecular Structure Analysis

The crystal structure of Mpro of SARS-CoV-2 in complex with a compound shows a covalent bond formation between the inhibitor and the active site Cys145 residue . This indicates its mechanism of inhibition is by blocking the substrate binding at the active site .Chemical Reactions Analysis

The X-ray crystal structure of Mpro in complex with MG-101 shows a covalent bond formation between the inhibitor and the active site Cys145 residue . This indicates its mechanism of inhibition is by blocking the substrate binding at the active site .Applications De Recherche Scientifique

Drug Development for COVID-19

The MPro sequences of SARS-CoV-2 and SARS-CoV-1 are 100% identical in the catalytic domain for protein cleavage . This makes MPro a significant target for the development of SARS-CoV-2 inhibitors . The research and development strategies for MPro can provide timely anti-SARS-CoV drug development information .

Target for Anti-SARS-CoV-2 Drug Discovery

MPro plays an irreplaceable role in the life cycle of the virus as it releases a series of functional peptides by hydrolyzing the two proteins necessary for replication and transcription . The conservatism in coronavirus and lack of homolog in human enhance the application of MPro in antiviral drug design .

Design of Novel SARS-CoV-2 Inhibitors

The active sites of MPro, which usually include S1’, S1, S2, and S4, are highly conserved in all coronaviruses . This allows for the rational design to be applied in the discovery of novel SARS-CoV-2 inhibitors .

Development of Lead Compounds

Compounds have been designed and synthesized based on the features of MPro . For instance, compound 11a is a potential drug candidate for COVID-19 with strong anti-SARS-CoV-2 infection activity, good pharmacokinetics characteristics, and low toxicity .

Evaluation of Pharmacokinetics Properties and Toxicity

The pharmacokinetics properties and toxicity of compounds designed based on MPro can be evaluated . This is crucial in the development of safe and effective antiviral drugs .

Anti-Viral Development

The SARS-CoV-2 main protease (MPro) is an attractive target for anti-viral development due to its essential role in viral replication, a large degree of conservation across coronaviruses, and dissimilarity of its structure and substrate profile to human proteases .

Mécanisme D'action

Target of Action

The primary target of the compound SARS-CoV MPro-IN-1 is the main protease (Mpro) of SARS-CoV-2 . Mpro, also known as the 3C-like protease, is a key enzyme involved in the replication process of the virus that is causing the COVID-19 pandemic . It is essential for processing the polyprotein that is translated from viral RNA . The Mpro sequences of SARS-CoV-2 and SARS-CoV-1 are 100% identical in the catalytic domain for protein cleavage , making it a promising target for drug development .

Mode of Action

SARS-CoV MPro-IN-1 interacts with its target, the Mpro, through a covalent bond with the thiol of the Cys145 residue . This interaction results in the inhibition of Mpro, thereby preventing the cleavage of the polyprotein necessary for viral replication . The mode of action involves a two-step mechanism, with structures and calculated barriers in good agreement with experiment .

Biochemical Pathways

The inhibition of Mpro affects the viral replication transcription complex (RTC) , which is engaged in RNA synthesis . By preventing the cleavage of the precursor polyproteins into nonstructural proteins, the compound stalls the viral replication cycle . This means that effective inhibition of Mpro activity can stall the viral replication cycle .

Pharmacokinetics

For instance, compound 11a, a potential drug candidate for COVID-19 with strong anti-SARS-CoV-2 infection activity, was designed with good pharmacokinetics characteristics .

Result of Action

The result of the action of SARS-CoV MPro-IN-1 is the inhibition of SARS-CoV-2 replication . By binding to the Mpro and preventing the cleavage of the polyprotein, the compound effectively stalls the viral replication cycle . This leads to a reduction in the viral load and potentially alleviates the symptoms of COVID-19 .

Orientations Futures

The future directions in the research of SARS-CoV MPro-IN-1 involve the development of more efficacious antiviral drug candidates with satisfying drug-likeness properties and safety profiles for combating COVID-19 . The combined inhibition of Mpro and PLpro is more effective in inhibiting SARS-CoV-2 and the delta variant .

Propriétés

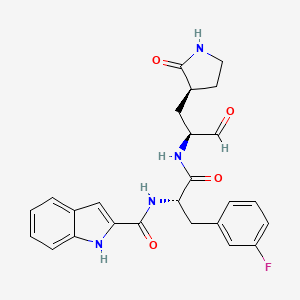

IUPAC Name |

N-[(2S)-3-(3-fluorophenyl)-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]propan-2-yl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25FN4O4/c26-18-6-3-4-15(10-18)11-21(24(33)28-19(14-31)12-17-8-9-27-23(17)32)30-25(34)22-13-16-5-1-2-7-20(16)29-22/h1-7,10,13-14,17,19,21,29H,8-9,11-12H2,(H,27,32)(H,28,33)(H,30,34)/t17-,19-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRBVFBQANEDDM-CUWPLCDZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1CC(C=O)NC(=O)C(CC2=CC(=CC=C2)F)NC(=O)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)[C@@H]1C[C@@H](C=O)NC(=O)[C@H](CC2=CC(=CC=C2)F)NC(=O)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

SARS-CoV MPro-IN-1 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

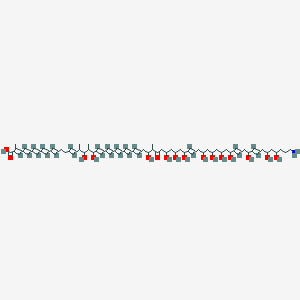

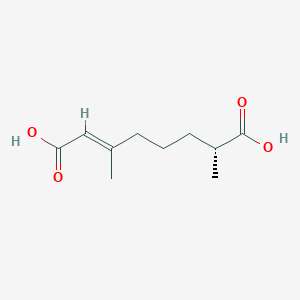

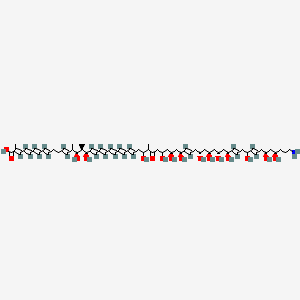

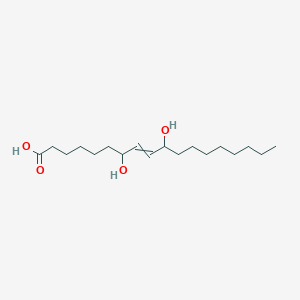

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-benzyl-1H-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B3025737.png)

![(2Z,6R,7aS)-tetrahydro-6-hydroxy-2-[(2S,4R,12E,15R,19R)-1,15,19,26-tetrahydroxy-2,4-dimethyl-12-hexacosen-1-ylidene]-1H-pyrrolizine-1,3(2H)-dione](/img/structure/B3025742.png)

![(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol](/img/structure/B3025744.png)

![4-[[[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]methyl]amino]-benzeneacetic acid](/img/structure/B3025754.png)

![1-Cyclohexyl-4-[4-(2-methoxy-phenyl)-piperazin-1-YL]-2-phenyl-butan-1-one dihydrochloride](/img/structure/B3025758.png)